5-chloro-2-methoxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide
Overview
Description
5-chloro-2-methoxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a methoxy group, and a phenylcarbonyl amino group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide typically involves multiple steps. One common method involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methoxybenzoic acid.
Amidation: The benzoic acid is converted to its corresponding benzamide by reacting with an amine, such as 3-aminobenzophenone, under suitable conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like N,N’-diisopropylcarbodiimide (DIC) and a catalyst such as 1-hydroxybenzotriazole (HOBt) in a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 5-chloro-2-hydroxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide.
Reduction: Formation of 5-chloro-2-methoxy-N-{3-[(phenylmethyl)amino]phenyl}benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-methoxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide is used in various scientific research fields:
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to modulate inflammatory responses and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
- 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide
- 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide
Uniqueness
5-chloro-2-methoxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and phenylcarbonyl amino groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(3-benzamidophenyl)-5-chloro-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-19-11-10-15(22)12-18(19)21(26)24-17-9-5-8-16(13-17)23-20(25)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPPJPLBXGJDCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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